molecular formula C19H41ClN2O B1384798 N-(3-(Dimethylamino)propyl)tetradecanamide hydrochloride CAS No. 351523-23-4

N-(3-(Dimethylamino)propyl)tetradecanamide hydrochloride

Cat. No. B1384798
M. Wt: 349 g/mol
InChI Key: KAKWVKXHVIAPAX-UHFFFAOYSA-N
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Description

“N-(3-(Dimethylamino)propyl)tetradecanamide” is an organic compound with the CAS Number: 45267-19-4 . It has a molecular weight of 312.54 and its IUPAC name is N-[3-(dimethylamino)propyl]tetradecanamide .


Molecular Structure Analysis

The InChI code for “N-(3-(Dimethylamino)propyl)tetradecanamide” is 1S/C19H40N2O/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3/h4-18H2,1-3H3,(H,20,22) . This indicates that the compound has a linear formula of C19H40N2O .


Physical And Chemical Properties Analysis

“N-(3-(Dimethylamino)propyl)tetradecanamide” is a solid or liquid at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Polymerization and Copolymerization

  • N-(3-(Dimethylamino)propyl)tetradecanamide hydrochloride has been studied in the context of reversible addition–fragmentation chain transfer (RAFT) polymerization, demonstrating its utility in creating well-defined homopolymers and copolymers. This process is significant for developing materials with specific properties for various applications, including biomedicine and material science (Singhsa, Manuspiya, & Narain, 2017).

Solvent Association Studies

  • The compound's behavior in different organic solvents has been explored, revealing insights into its association characteristics in solvents like tetrachloromethane and N, N-dimethylformamide. This information is crucial for understanding its applications in various solvent-based processes (Kamorina et al., 2019).

Catalytic Applications

  • Its derivatives, such as 4-(N,N-Dimethylamino)pyridine hydrochloride, have been used as recyclable catalysts for acylation reactions. This is an important contribution to the field of organic synthesis and catalysis (Liu et al., 2014).

Hydrophobizing Properties

  • Certain derivatives have shown promise as cationic surfactants for hydrophobization in oil fields, demonstrating the compound's potential in petrochemical applications (Vlasova et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]tetradecanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21(2)3;/h4-18H2,1-3H3,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKWVKXHVIAPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Dimethylamino)propyl)tetradecanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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